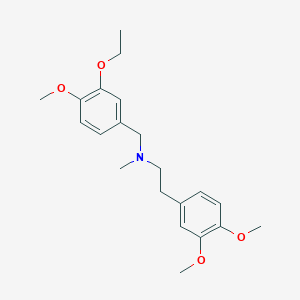
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid, also known as BDQ, is a potent antibiotic drug that has shown promising results in the treatment of tuberculosis (TB). TB is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs but can also affect other parts of the body. Despite the availability of other antibiotics, TB remains a major health concern, particularly in developing countries. BDQ has been shown to be effective against both drug-susceptible and drug-resistant strains of TB, making it a valuable addition to the current arsenal of TB drugs.
Mecanismo De Acción
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid targets the bacterial ATP synthase, which is essential for energy production in the bacterial cell. By inhibiting ATP synthase, 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid disrupts the energy metabolism of the bacteria, leading to cell death. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has a unique mechanism of action compared to other TB drugs, which target different aspects of bacterial metabolism.
Biochemical and physiological effects
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is metabolized primarily by the liver, and its metabolites are excreted in the urine and feces. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to have a low potential for drug-drug interactions, making it a safe and effective treatment option for TB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has several advantages for use in laboratory experiments. It is highly effective against drug-resistant TB strains, making it a valuable tool for studying the mechanisms of drug resistance in TB. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is also relatively non-toxic, making it a safe option for in vitro and in vivo studies. However, 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is a complex molecule that requires a multi-step synthesis process, which may limit its availability for some research applications.
Direcciones Futuras
There are several areas of future research for 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid. One area of focus is the development of new formulations of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for TB drugs, which can complement the unique mechanism of action of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid. Finally, the use of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid in combination with other TB drugs is an area of active research, as combination therapy has been shown to be effective in reducing the duration of TB treatment and preventing the development of drug resistance.
Métodos De Síntesis
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is a complex molecule that requires a multi-step synthesis process. The synthesis of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid involves the condensation of 2,3-dimethylquinoxaline with 1,3-benzodioxole-5-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid to form 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been extensively studied in preclinical and clinical trials for its efficacy against TB. In vitro studies have shown that 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is effective against both drug-susceptible and drug-resistant strains of TB, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. In animal studies, 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to reduce bacterial load and improve survival rates in TB-infected mice.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-10-3-5-13-14(19(21)22)8-15(20-18(13)11(10)2)12-4-6-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVZSKHKRBBXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6127756.png)
![N-(3-chloro-2-methylphenyl)-N'-[6-oxo-4-(4-pyridinyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6127764.png)
![8-bromo-N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6127772.png)
![4-{[(2-chloro-5-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127778.png)
![ethyl 2-(benzoylamino)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6127785.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6127793.png)
![5-ethyl-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6127802.png)
![7-(4-isopropylbenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6127808.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127811.png)
![2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6127825.png)
![4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B6127838.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B6127845.png)